2,3',4,5'-Tetrabromodiphenyl ether

Übersicht

Beschreibung

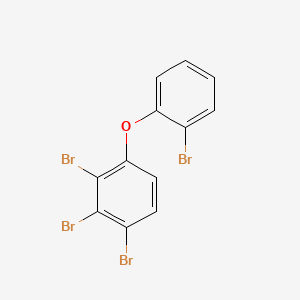

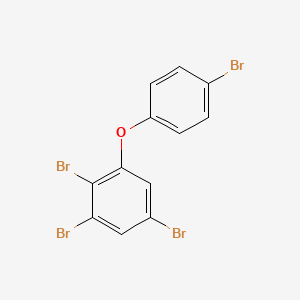

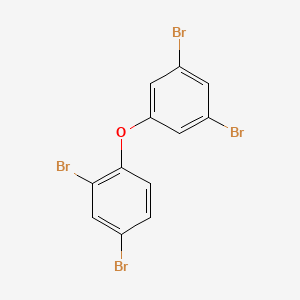

2,3’,4,5’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, which are widely used as flame retardants. These compounds are known for their ability to inhibit or resist the spread of fire, making them valuable in various industrial applications. The molecular formula of 2,3’,4,5’-Tetrabromodiphenyl ether is C12H6Br4O, and it has a molecular weight of approximately 485.79 g/mol .

Wirkmechanismus

Target of Action

2,3’,4,5’-Tetrabromodiphenyl ether primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

The compound interacts with its targets by modulating the intracellular miRNA profile and the biogenesis, cargo content, and activity of human M (LPS) macrophage cell-derived sEVs . It can induce some epigenetic effects in M (LPS) THP-1 cells . In addition to the cell-intrinsic modulation of intracellular miRNAs, it also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

The affected pathways include those regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . The compound can overload specific immune-related miRNAs in derived sEVs . It can also transform via hydroxylation, based on the detection of four mono-hydroxylated PBDEs and two bromophenols .

Result of Action

The molecular and cellular effects of 2,3’,4,5’-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4,5’-Tetrabromodiphenyl ether. For example, it is one of the ubiquitous organic pollutants in mangrove sediments . Its effects on mangrove plants have been studied, revealing that it can influence photosynthesis at environmental levels . Furthermore, it has been found to be more tolerant to biodegradation by fungi in the presence of Cd2+ .

Biochemische Analyse

Biochemical Properties

2,3’,4,5’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These interactions can result in oxidative stress and disruption of normal cellular functions. Additionally, 2,3’,4,5’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, affecting hormone homeostasis and potentially leading to endocrine disruption .

Cellular Effects

The effects of 2,3’,4,5’-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’,4,5’-Tetrabromodiphenyl ether can lead to altered expression of genes involved in oxidative stress response, apoptosis, and inflammation. This compound can also disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 2,3’,4,5’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. Additionally, it can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR) and peroxisome proliferator-activated receptor (PPAR), leading to changes in gene expression. These interactions can result in altered cellular functions and contribute to the toxic effects observed with 2,3’,4,5’-Tetrabromodiphenyl ether exposure .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,3’,4,5’-Tetrabromodiphenyl ether in laboratory settings have been studied extensively. Over time, this compound can undergo debromination, leading to the formation of lower-brominated diphenyl ethers. These degradation products can have different toxicological profiles compared to the parent compound. Long-term exposure to 2,3’,4,5’-Tetrabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,3’,4,5’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of 2,3’,4,5’-Tetrabromodiphenyl ether have been associated with increased oxidative stress, apoptosis, and disruption of reproductive function in animal models. These effects highlight the importance of understanding the dose-response relationship for this compound .

Metabolic Pathways

2,3’,4,5’-Tetrabromodiphenyl ether is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can metabolize the compound into hydroxylated and debrominated metabolites, which can further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of cofactors .

Transport and Distribution

The transport and distribution of 2,3’,4,5’-Tetrabromodiphenyl ether within cells and tissues are critical for understanding its toxicological effects. This compound can be transported across cell membranes by specific transporters and can bind to various proteins, affecting its localization and accumulation. Studies have shown that 2,3’,4,5’-Tetrabromodiphenyl ether can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of 2,3’,4,5’-Tetrabromodiphenyl ether can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can be directed by targeting signals or post-translational modifications. The presence of 2,3’,4,5’-Tetrabromodiphenyl ether in specific organelles can lead to localized disruptions in cellular function, such as mitochondrial dysfunction and endoplasmic reticulum stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually conducted in an organic solvent such as chloroform or methanol, and the temperature is carefully regulated to ensure the selective bromination of the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,3’,4,5’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’,4,5’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated diphenyl ethers, debrominated diphenyl ethers, and substituted diphenyl ethers .

Wissenschaftliche Forschungsanwendungen

2,3’,4,5’-Tetrabromodiphenyl ether has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions and environmental processes.

Biology: Research has shown that polybrominated diphenyl ethers can affect biological systems, making them subjects of toxicological studies.

Medicine: Studies have investigated the potential health effects of exposure to polybrominated diphenyl ethers, including their impact on endocrine and immune systems.

Industry: As a flame retardant, 2,3’,4,5’-Tetrabromodiphenyl ether is used in the manufacturing of electronics, textiles, and other materials to enhance fire safety

Vergleich Mit ähnlichen Verbindungen

2,3’,4,5’-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,3’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’,5-Pentabromodiphenyl ether

- 2,2’,4,4’,6-Pentabromodiphenyl ether

Compared to these similar compounds, 2,3’,4,5’-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for studying the effects of polybrominated diphenyl ethers .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWGRLCUOLLWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879889 | |

| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-38-2 | |

| Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?

A: Research indicates that this compound, often detected in its methoxylated form (2'-MeO-BDE68), is primarily found in the marine environment. Aquatic plants, particularly certain species of algae like Sargassum and Padina, have been identified as significant producers of this compound. [] These plants can accumulate high concentrations of 2'-MeO-BDE68, which can then biomagnify up the food chain, appearing in higher trophic level organisms like tiger sharks. [] While this compound itself has been less studied, its hydroxylated form (2'-HO-BDE-68) can degrade into various byproducts, including potentially harmful substances like dibromophenols and tribromodibenzo-p-dioxin, through both direct and indirect photodegradation processes. [] This highlights the potential for this compound and its derivatives to cycle through the environment and impact various organisms.

Q2: Are there analytical challenges in distinguishing naturally occurring this compound derivatives from their synthetic counterparts?

A: Yes, distinguishing naturally produced this compound derivatives, like hydroxylated PBDEs (OH-PBDEs), from their synthetic counterparts, which are often used as flame retardants, poses a challenge in environmental analysis. This is because OH-PBDEs exist both as natural products and as metabolites of anthropogenic PBDEs. [] Therefore, detecting OH-PBDEs alone does not differentiate between natural and anthropogenic sources. To address this, researchers often analyze the relative abundance of different PBDE congeners and their metabolites, along with other natural brominated compounds, to get a clearer picture of the origin. Additionally, using high-resolution mass spectrometry (HRMS) can provide more precise molecular weight information, allowing for better differentiation between compounds with similar structures but originating from different sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)